molecular formula C14H20O2 B8329526 2-Benzyloxyheptanal

2-Benzyloxyheptanal

Cat. No.: B8329526
M. Wt: 220.31 g/mol
InChI Key: PPTSRTIIAOKIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxyheptanal (IUPAC: heptanal-2-yl benzyl ether) is an aliphatic aldehyde derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the second carbon of a seven-carbon chain. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The compound combines the reactivity of an aldehyde group with the steric and electronic effects of the benzyloxy moiety, making it relevant in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and intermediates for heterocyclic compounds.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-phenylmethoxyheptanal

InChI

InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3

InChI Key

PPTSRTIIAOKIOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Literature

Key analogues and their distinguishing features are summarized below (Table 1):

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences vs. 2-Benzyloxyheptanal Source
2-(Diphenylmethoxy)-N-methylethanamine (j) C₁₆H₁₉NO₂ 265.33 Benzyloxy, amine, methyl group Contains a tertiary amine; pharmaceutical use
2-(Benzhydryloxy)-N,N-dimethylethanamine oxide (k) C₁₇H₂₁NO₂ 283.36 Benzyloxy, amine oxide Oxidized amine; enhanced polarity
Diphenylmethanol (l) C₁₃H₁₂O 184.23 Benzyl alcohol Lacks aldehyde and heptane chain
2-Benzylideneheptanal C₁₄H₁₈O 202.29 α,β-unsaturated aldehyde Benzylidene (CH=C₆H₅) vs. benzyloxy group

Notes:

  • 2-Benzylideneheptanal () differs critically by replacing the benzyloxy group with a benzylidene (CH=C₆H₅) moiety, conferring α,β-unsaturated aldehyde reactivity (e.g., Michael addition susceptibility) .
  • Compounds j and k incorporate nitrogen, altering solubility and bioactivity (e.g., j is a diphenhydramine precursor with antihistamine applications) .

Physicochemical Properties

Data for this compound are inferred from analogues:

  • Solubility : Likely low water solubility (logP ~3.5–4.0) due to the benzyloxy and heptane chain. Comparable to diphenhydramine derivatives (logP 3.7–4.2) .
  • Reactivity : The aldehyde group is prone to oxidation and nucleophilic addition. The benzyloxy group may stabilize intermediates via resonance but reduces electrophilicity compared to 2-Benzylideneheptanal .

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